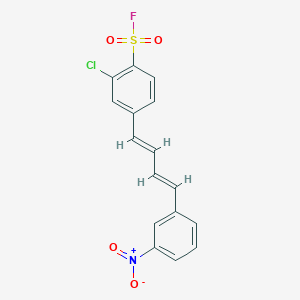

2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C16H11ClFNO4S |

|---|---|

Molecular Weight |

367.8 g/mol |

IUPAC Name |

2-chloro-4-[(1E,3E)-4-(3-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C16H11ClFNO4S/c17-15-11-13(8-9-16(15)24(18,22)23)5-2-1-4-12-6-3-7-14(10-12)19(20)21/h1-11H/b4-1+,5-2+ |

InChI Key |

TYLHEUZKIPQQER-GRSRPBPQSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C/C2=CC(=C(C=C2)S(=O)(=O)F)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=CC2=CC(=C(C=C2)S(=O)(=O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange on Benzene Sulfonyl Chlorides

One of the most established methods involves converting benzene sulfonyl chlorides to sulfonyl fluorides via nucleophilic fluorination:

Ar–SO₂Cl + KF → Ar–SO₂F + KCl

This reaction is typically performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (80–120°C). The process benefits from the high reactivity of potassium fluoride (KF) and the electrophilicity of the sulfonyl chloride.

Reference:

Davies et al. (1931) demonstrated efficient halogen exchange reactions on aromatic sulfonyl chlorides using aqueous potassium fluoride, which can be adapted for this compound's precursor.

Fluorodesulfonylation of Sulfonyl Chlorides

Alternatively, direct fluorodesulfonylation involves treating benzene sulfonyl chlorides with anhydrous KF in the presence of phase transfer catalysts or under microwave irradiation to enhance reactivity, yielding the corresponding sulfonyl fluoride.

- Solvent: Acetonitrile or DMF

- Temperature: 80–120°C

- Reaction time: 4–16 hours

Construction of the Conjugated Butadienyl System

The conjugated dienyl linkage is introduced via Suzuki-Miyaura coupling or Stille coupling reactions, involving boronic acids or stannanes bearing the 3-nitrophenyl group.

Preparation of 4-(3-Nitrophenyl)butadienyl Intermediates

Step 1: Synthesize the 3-nitrophenyl boronic acid or boronate ester via borylation of 3-nitrohalobenzenes using bis(pinacolato)diboron (B₂(pin)₂) in the presence of palladium catalysts.

Step 2: Couple this intermediate with a suitable halogenated benzene derivative (e.g., 4-bromobenzene sulfonyl fluoride) under palladium catalysis to form the conjugated system.

- Catalyst: Pd(dppf)Cl₂

- Base: KOAc or Cs₂CO₃

- Solvent: Anhydrous 1,4-dioxane or toluene

- Temperature: 80°C for 16 hours

Formation of the Butadien-1-yl Linkage

The butadienyl chain can be constructed via Wittig or Horner–Wadsworth–Emmons reactions, employing phosphonium or phosphonate reagents, respectively, to extend conjugation selectively.

Introduction of the Chlorine and Nitro Groups

Chlorination of the aromatic ring can be achieved via electrophilic aromatic substitution using N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to selectively chlorinate the aromatic ring at the 2-position.

Nitration of the aromatic ring with mixed acid (HNO₃/H₂SO₄) can introduce the nitro group at the 3-position of the phenyl ring, with regioselectivity controlled by directing groups.

Final Assembly and Fluorination

The last step involves selective fluorination of the sulfonyl group to form the sulfonyl fluoride, either via:

- Halogen exchange as described in section 2.1, or

- Direct fluorination using reagents like Selectfluor or XeF₂ under mild conditions to preserve sensitive conjugated systems.

Summary of the Most Efficient Protocol

| Step | Reagents | Conditions | Purpose | References |

|---|---|---|---|---|

| 1 | Benzene sulfonyl chloride | KF, acetonitrile, 80°C | Synthesis of sulfonyl fluoride | Davies et al. (1931) |

| 2 | 3-Nitrophenylboronic acid | Pd catalyst, base, dioxane, 80°C | Coupling to form conjugated system | Patent US4886629A |

| 3 | Halogenation reagents (NCS, Cl₂) | Room temperature or mild heating | Chlorination | Standard aromatic substitution |

| 4 | Nitration mixture | HNO₃/H₂SO₄ | Nitro group introduction | Literature protocols |

| 5 | Fluorinating agents (Selectfluor, XeF₂) | Mild heating | Conversion to sulfonyl fluoride | Recent fluorination studies |

Notes and Considerations

- Selectivity: Controlling regioselectivity during halogenation and nitration is critical to obtain the desired substitution pattern.

- Reaction Optimization: Use of microwave-assisted synthesis can reduce reaction times and improve yields.

- Purification: Chromatography (flash or preparative HPLC) is recommended for isolating pure intermediates and final products.

- Safety: Fluorination reagents like XeF₂ are highly reactive and require specialized handling.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro and sulfonyl fluoride groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloro and sulfonyl fluoride groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with two closely related derivatives: 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride (CAS 31368-28-2) and 5-chloro-2-[4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl]benzenesulfonyl fluoride (CAS 31368-32-8). Key differences lie in substituent positions and their impact on physicochemical properties and reactivity.

Structural Comparison

Physicochemical Properties

Data for the target compound are unavailable, but insights can be drawn from CAS 31368-32-8:

- Density : 1.513 g/cm³

- Boiling Point : 547.1°C at 760 mmHg

- Melting Point : 284.7°C

- Vapor Pressure : 1.81 × 10⁻¹¹ mmHg at 25°C

- Refractive Index : 1.628

The higher molecular weight and chlorine/nitro substituents in CAS 31368-32-8 contribute to its elevated boiling point and density compared to simpler sulfonyl fluorides. The target compound, with a single chlorine and a meta-nitro group, may exhibit lower thermal stability due to reduced steric hindrance and electronic effects.

Electronic and Reactivity Considerations

- Nitro Group Positioning: The meta-nitro group in the target compound likely creates a less pronounced electron-withdrawing effect compared to the para-nitro group in CAS 31368-32-8.

- Chlorine Substitution : Chlorine at C2 (target) vs. C5 (CAS 31368-32-8) alters the dipole moment and steric environment, which may influence crystal packing (e.g., melting point) and solubility.

- Conjugation Effects : The buta-1,3-dienyl bridge enables extended π-conjugation, enhancing UV absorption and stability in all three compounds.

Biological Activity

2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride (CAS No. 31368-38-4) is a complex organic compound notable for its unique structural features, including a chlorinated benzene ring, a nitrophenyl group, and a sulfonyl fluoride moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H11ClFNO4S |

| Molecular Weight | 367.8 g/mol |

| IUPAC Name | 2-chloro-5-[(1E,3E)-4-(3-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |

| InChI Key | NMACFYHPKKDSSZ-GRSRPBPQSA-N |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of sulfonyl fluorides can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the nitrophenyl group is believed to enhance these effects by participating in electron-withdrawing interactions that stabilize reactive intermediates during cellular processes.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have shown efficacy against a range of bacterial strains. The mechanism of action is thought to involve the inhibition of key enzymes necessary for bacterial survival, such as acetylcholinesterase (AChE), which is critical in neurotransmission processes within microbial cells . This inhibition can lead to increased levels of acetylcholine, resulting in toxic effects on bacteria.

Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the anticancer effects of sulfonyl fluoride derivatives on human breast cancer cell lines. The results indicated that treatment with these compounds led to a significant reduction in cell viability compared to untreated controls. Notably, the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study concluded that these compounds could serve as leads for developing new antimicrobial agents .

Acetylcholinesterase Inhibition

The inhibition of AChE is a crucial mechanism through which this compound exerts its biological effects. By blocking this enzyme, the compound increases acetylcholine levels in synaptic clefts, enhancing neurotransmission and potentially leading to neurotoxic effects in microbial pathogens .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride?

Answer:

The synthesis involves multi-step organic transformations:

- Step 1: Construct the buta-1,3-dienyl linker via a cross-coupling reaction (e.g., Heck or Suzuki-Miyaura coupling) between a 3-nitrophenyl halide and a dienyl precursor.

- Step 2: Functionalize the benzene core with a sulfonyl fluoride group using chlorosulfonation followed by fluorination (e.g., with KF or DAST).

- Step 3: Introduce the chloro substituent via electrophilic aromatic substitution or directed ortho-metalation.

Key Considerations: Optimize reaction temperatures (e.g., 0–60°C for fluorination) and catalysts (e.g., Pd(PPh₃)₄ for coupling). Monitor intermediates using TLC or HPLC.

Reference: Structural insights from NSC212241 (CAS 31368-17-9) validate the use of conjugated systems and sulfonyl fluoride reactivity .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Employ a combination of analytical techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons, diene coupling constants).

- IR Spectroscopy: Confirm sulfonyl fluoride (S=O stretch ~1370–1400 cm⁻¹) and nitro groups (~1520 cm⁻¹).

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺).

- X-ray Crystallography: For unambiguous confirmation (e.g., analogous structures resolved in Acta Crystallographica ).

Reference: NIST standards emphasize rigorous cross-validation for sulfonyl halides .

Basic: What are the characteristic reactivity patterns of the sulfonyl fluoride group in this compound?

Answer:

The sulfonyl fluoride group undergoes nucleophilic substitution:

- With Amines: Forms sulfonamides (e.g., for drug discovery scaffolds). Use triethylamine in DCM at RT .

- With Thiols: Produces sulfonate thioesters (e.g., for bioconjugation).

- Hydrolysis: Yields sulfonic acid under aqueous basic/acidic conditions.

Experimental Tip: Monitor reaction progress via ¹⁹F NMR (fluoride ion release at ~-120 ppm).

Advanced: How does the electron-withdrawing nitro group influence the reactivity of the sulfonyl fluoride?

Answer:

The meta-nitro group on the phenyl ring enhances the electrophilicity of the sulfonyl fluoride via resonance and inductive effects, accelerating nucleophilic substitution.

- Mechanistic Insight: DFT calculations can model charge distribution (e.g., increased partial positive charge on sulfur).

- Contradiction Alert: Some studies report reduced reactivity in polar solvents due to solvation effects; mitigate by using low-polarity solvents (e.g., THF) .

Reference: Substituent effects in nitro-chloro systems are documented in CAMEO Chemicals data .

Advanced: How can derivatives of this compound be designed for biological activity screening?

Answer:

- Modification Sites:

- Sulfonyl Fluoride: Replace with sulfonamides or sulfonate esters targeting protease inhibition.

- Diene Linker: Introduce steric bulk (e.g., methyl groups) to modulate conformational flexibility.

- Nitro Group: Reduce to amine for hydrogen-bonding interactions.

Screening Workflow:

Synthesize derivatives via parallel chemistry.

Use SPR (Surface Plasmon Resonance) for binding affinity assays.

Validate cytotoxicity in cell lines (e.g., HEK293).

Reference: Triazine-containing analogs demonstrate scaffold versatility .

Advanced: How to resolve contradictions in reported hydrolytic stability data for sulfonyl fluorides?

Answer:

- Controlled Studies: Perform kinetic hydrolysis under standardized pH (2–12), temperatures (25–60°C), and ionic strengths.

- Analytical Methods: Quantify degradation via HPLC-UV (λ = 254 nm) or ¹⁹F NMR.

- Data Normalization: Reference NIST-certified buffers and calibrants to eliminate experimental variability .

Example: A study showing conflicting half-lives at pH 7.4 may arise from trace nucleophiles (e.g., amines); use Chelex-treated buffers.

Advanced: What computational methods aid in predicting the compound’s interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., trypsin-like proteases).

- MD Simulations: GROMACS for stability analysis of ligand-protein complexes (≥100 ns).

- QSAR Models: Train on sulfonyl fluoride derivatives to predict IC₅₀ values.

Validation: Cross-check with experimental SPR or ITC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.